molecular formula C24H24N2O2 B14119640 n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine

n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine

Cat. No.: B14119640
M. Wt: 372.5 g/mol
InChI Key: DBSCNYPSJUKZMW-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound that features a nitrobenzyl group attached to a diphenylpentene amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by amination and subsequent reactions to introduce the diphenylpentene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of solid catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and diphenylpentene derivatives .

Scientific Research Applications

N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is unique due to its specific structural features, such as the combination of a nitrobenzyl group with a diphenylpentene amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-2,2-diphenylpent-4-en-1-amine

InChI

InChI=1S/C24H24N2O2/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-25-18-20-13-15-23(16-14-20)26(27)28/h2-16,25H,1,17-19H2

InChI Key

DBSCNYPSJUKZMW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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